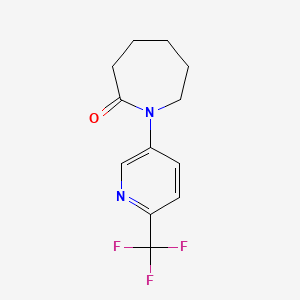
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one is a chemical compound with the molecular formula C12H13F3N2O and a molecular weight of 258.24 g/mol This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an azepan-2-one moiety at the 3-position
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves several steps. One common synthetic route starts with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various methods, including the reaction of 6-trifluoromethylpyridine with appropriate reagents . The azepan-2-one moiety is then introduced through a series of reactions, typically involving the formation of an intermediate that can be cyclized to form the azepan-2-one ring . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and the azepan-2-one moiety contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar pyridine ring with a trifluoromethyl group but differs in the presence of an ethanone moiety instead of an azepan-2-one ring.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: This compound features an ethanol group instead of the azepan-2-one ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]azepan-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-6-5-9(8-16-10)17-7-3-1-2-4-11(17)18/h5-6,8H,1-4,7H2 |
InChI Key |
NICFRCUEOOALOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















